1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic bromides. This compound features a benzene ring substituted with a bromine atom, a cyclohexyloxy group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
1-Bromo-3-(cyclohexyloxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a cyclohexyloxy group, leading to different chemical properties and reactivity.
1-Bromo-3-(trifluoromethyl)benzene: Lacks the cyclohexyloxy group, which affects its solubility and reactivity.
1-Bromo-3-(cyclohexyloxy)benzene: Similar structure but without the trifluoromethyl group, resulting in different chemical behavior.
The uniqueness of this compound lies in the combination of its substituents, which impart distinct chemical properties and make it suitable for specific applications.
Properties
IUPAC Name |
1-bromo-3-cyclohexyloxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O/c14-10-6-9(13(15,16)17)7-12(8-10)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMBHIAVURUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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